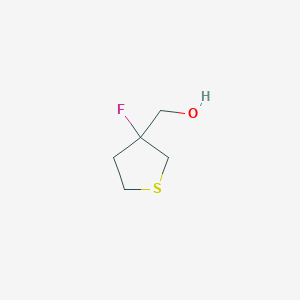
2,4-Difluor-5-iod-benzoesäure-tert-butylester
Übersicht
Beschreibung
2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H11F2IO2 and its molecular weight is 340.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung als Baustein für die Synthese verschiedener pharmazeutischer Wirkstoffe verwendet. Ihre Fähigkeit, aufgrund des Vorhandenseins der Estergruppe leicht Reaktionen einzugehen, macht sie zu einem wertvollen Vorläufer bei der Entwicklung neuer Medikamente. Zum Beispiel kann sie bei der Synthese potenzieller Inhibitoren für Enzyme oder Rezeptoren verwendet werden, indem sie einen fluorierten aromatischen Ring liefert, der oft für die Bindungsaffinität und Selektivität von Vorteil ist .
Landwirtschaft
“2,4-Difluor-5-iod-benzoesäure-tert-butylester” kann als Zwischenprodukt bei der Synthese von Agrochemikalien dienen. Die Fluoratome können zur Herstellung von Herbiziden und Pestiziden mit erhöhter Aktivität und Haltbarkeit beitragen, da fluorierte Verbindungen oft eine verbesserte biologische Aktivität und metabolische Stabilität aufweisen .
Materialwissenschaften
Im Bereich der Materialwissenschaften könnten Derivate dieser Verbindung bei der Entwicklung neuartiger Polymere oder Beschichtungen verwendet werden. Insbesondere das Iodatome kann eine reaktive Stelle für eine weitere Funktionalisierung sein, was zu Materialien mit spezifischen Eigenschaften wie thermischer Stabilität oder einzigartigen optischen Eigenschaften führt .
Umweltwissenschaften
Dieser Ester kann in der Umweltforschung eine Rolle spielen, insbesondere bei der Untersuchung der Auswirkungen fluorierter organischer Verbindungen auf die Umwelt. Seine Abbauprodukte und ihre Wechselwirkung mit verschiedenen Umweltfaktoren können Gegenstand von Studien sein, um potenzielle Umweltverschmutzung zu verstehen und zu mindern .
Analytische Chemie
Analytische Chemiker könnten “this compound” als Standard oder Reagenz in chromatographischen Methoden oder der Spektroskopie verwenden. Seine eindeutige chemische Struktur ermöglicht seine Verwendung bei der Methodenentwicklung zur Detektion, Quantifizierung oder Isolierung spezifischer Verbindungen in komplexen Gemischen .
Biochemie
In der Biochemie kann die Verbindung verwendet werden, um die Wechselwirkung zwischen kleinen Molekülen und biologischen Makromolekülen zu untersuchen. Das Iodatome kann für die Röntgenkristallographie verwendet werden, um die Struktur von Proteinen zu bestimmen, wenn sie an diese Verbindung gebunden sind, was zum Verständnis molekularer Wechselwirkungen auf atomarer Ebene beiträgt .
Pharmakologie
Die pharmakologische Forschung könnte die Verwendung dieser Verbindung in Drug-Delivery-Systemen untersuchen. Ihre chemische Struktur könnte modifiziert werden, um Prodrugs zu erzeugen oder die Löslichkeit und Permeabilität von pharmazeutisch aktiven Wirkstoffen zu verbessern, wodurch ihre pharmakokinetischen Profile verbessert werden .
Chemieingenieurwesen
Im Chemieingenieurwesen könnte “this compound” hinsichtlich seiner Rolle in der Prozesschemie untersucht werden. Es kann bei der Optimierung synthetischer Wege für die industrielle Produktion komplexer organischer Moleküle verwendet werden, wobei der Schwerpunkt auf Effizienz und Nachhaltigkeit liegt .
Biochemische Analyse
Biochemical Properties
2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes involved in oxidative addition and transmetalation processes, such as those found in Suzuki–Miyaura coupling reactions . The presence of fluorine and iodine atoms enhances its reactivity and binding affinity with these enzymes, facilitating efficient catalytic processes. Additionally, the tert-butyl ester group provides stability and solubility, making it a valuable reagent in various biochemical assays.
Cellular Effects
The effects of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling proteins and transcription factors, leading to changes in gene expression profiles . Furthermore, its interactions with cellular enzymes can impact metabolic flux and energy production, thereby affecting overall cell function and viability.
Molecular Mechanism
At the molecular level, 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester exerts its effects through specific binding interactions with biomolecules. The fluorine and iodine atoms on the benzoic acid ring facilitate strong binding with enzyme active sites, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester can vary over time. Studies have shown that this compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Its long-term effects on cellular function may depend on factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have provided insights into the temporal dynamics of its biochemical and cellular effects.
Dosage Effects in Animal Models
The effects of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester in animal models are dose-dependent. At lower dosages, this compound can enhance enzyme activity and promote beneficial cellular responses . Higher dosages may lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Understanding the dosage thresholds and potential side effects is essential for optimizing its use in biochemical research and therapeutic applications.
Metabolic Pathways
2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester is involved in various metabolic pathways, particularly those related to oxidative addition and transmetalation reactions . This compound interacts with enzymes and cofactors that facilitate these processes, influencing metabolic flux and the levels of specific metabolites. Its role in these pathways underscores its importance in biochemical research and organic synthesis.
Transport and Distribution
The transport and distribution of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its biochemical and cellular effects. Understanding the transport mechanisms is crucial for optimizing its use in various experimental settings.
Subcellular Localization
The subcellular localization of 2,4-Difluoro-5-iodo-benzoic acid tert-butyl ester is influenced by targeting signals and post-translational modifications . This compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. The localization patterns are essential for understanding its role in cellular processes and optimizing its use in research applications.
Eigenschaften
IUPAC Name |
tert-butyl 2,4-difluoro-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2IO2/c1-11(2,3)16-10(15)6-4-9(14)8(13)5-7(6)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLUEUCTAPTPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189968 | |
| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445862-86-1 | |
| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445862-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4-difluoro-5-iodo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472445.png)









